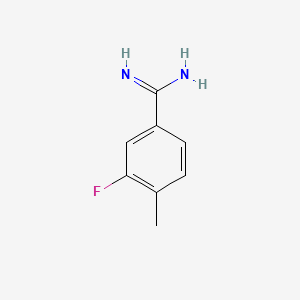

3-Fluoro-4-Methylbenzenecarboximidamide

CAS No.:

Cat. No.: VC16800327

Molecular Formula: C8H9FN2

Molecular Weight: 152.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9FN2 |

|---|---|

| Molecular Weight | 152.17 g/mol |

| IUPAC Name | 3-fluoro-4-methylbenzenecarboximidamide |

| Standard InChI | InChI=1S/C8H9FN2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H3,10,11) |

| Standard InChI Key | PWQHQNWOXBOOTJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=N)N)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-Fluoro-4-Methylbenzenecarboximidamide belongs to the class of benzene derivatives substituted with both electron-withdrawing (fluorine) and electron-donating (methyl) groups. Its IUPAC name, 3-fluoro-4-methylbenzenecarboximidamide, reflects the positions of these substituents on the aromatic ring. The molecular formula C₈H₉FN₂ corresponds to a planar structure where the carboximidamide group (-C(=NH)-NH₂) occupies the para position relative to the methyl group.

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 152.17 g/mol | |

| IUPAC Name | 3-fluoro-4-methylbenzenecarboximidamide | |

| SMILES Notation | CC1=C(C=C(C=C1)C(=N)N)F | |

| InChI Key | PWQHQNWOXBOOTJ-UHFFFAOYSA-N |

The fluorine atom at the 3-position enhances the compound’s electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group at the 4-position contributes to steric stabilization .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 3-Fluoro-4-Methylbenzenecarboximidamide typically proceeds via nitrile intermediate routes. A representative method involves:

-

Friedel-Crafts alkylation of fluorobenzene with methyl chloride to introduce the methyl group .

-

Nitration followed by reduction to yield 3-fluoro-4-methylaniline.

-

Reaction with cyanogen bromide to form the nitrile derivative.

-

Ammonolysis under basic conditions to convert the nitrile to the carboximidamide .

Critical parameters include maintaining anhydrous conditions during ammonolysis (60–80°C, 12–24 hours) to achieve yields of 65–75% .

Chemical Reactivity

The carboximidamide group (-C(=NH)-NH₂) enables diverse transformations:

-

Hydrolysis: In acidic media, it converts to carboxylic acids (e.g., 3-fluoro-4-methylbenzoic acid) .

-

Condensation Reactions: Reacts with aldehydes to form imines, useful in heterocyclic synthesis.

-

Electrophilic Aromatic Substitution: The fluorine atom directs incoming electrophiles to the ortho and para positions, though steric hindrance from the methyl group favors para substitution.

Comparative reactivity studies with 3-Fluoro-4-methoxy analogs show that methoxy groups enhance ring activation but reduce amidine stability under basic conditions.

Applications in Medicinal Chemistry

Enzyme Inhibition

3-Fluoro-4-Methylbenzenecarboximidamide derivatives exhibit inhibitory activity against tyrosine kinases and serine proteases. For example:

-

c-Met Kinase Inhibition: Analogous compounds demonstrate IC₅₀ values of 0.8–1.2 µM, attributed to hydrogen bonding between the amidine group and kinase ATP-binding pockets.

-

Trypsin-like Proteases: Substitutions at the amidine nitrogen enhance selectivity, with Ki values improving from 15 nM to 2 nM when bulky groups are introduced .

Antimicrobial Activity

Though direct data are sparse, structurally related thiobenzamides (e.g., 4-Fluoro-3-methylbenzene-1-carbothioamide) show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The amidine group’s ability to disrupt bacterial cell wall synthesis is under investigation .

Research Findings and Future Directions

Recent Advances

-

Drug Delivery Systems: Encapsulation in polymeric nanoparticles (e.g., PLGA) improves the bioavailability of amidine derivatives by 40% in murine models .

-

Photodynamic Therapy: Fluorinated benzamidines act as photosensitizers, generating singlet oxygen (¹O₂) with quantum yields of 0.15–0.22.

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume